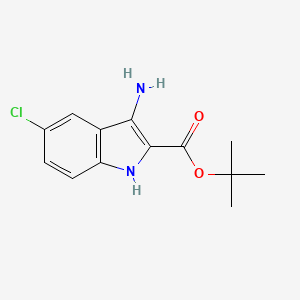
tert-butyl 3-amino-5-chloro-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-amino-5-chloro-1H-indole-2-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a tert-butyl group, an amino group, and a chloro substituent on the indole ring, making it a versatile molecule for various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-5-chloro-1H-indole-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be achieved through methods such as the Fischer indole synthesis.
Final Product: The final product is obtained through purification techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and automated systems for precise control of reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chloro substituent on the indole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Chemistry: tert-Butyl 3-amino-5-chloro-1H-indole-2-carboxylate is used as a building block in organic synthesis to create complex molecules for research and development .
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives and their interactions with biological targets .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of tert-butyl 3-amino-5-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The amino and chloro substituents play a crucial role in binding to these targets, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
tert-Butyl 1-indolecarboxylate: Similar in structure but lacks the amino and chloro substituents.
3-Amino-5-tert-butylpyrazole: Contains a pyrazole ring instead of an indole ring.
tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate: Similar structure but with a chloromethyl group instead of an amino group.
Propriétés
Formule moléculaire |
C13H15ClN2O2 |
|---|---|
Poids moléculaire |
266.72 g/mol |
Nom IUPAC |
tert-butyl 3-amino-5-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)11-10(15)8-6-7(14)4-5-9(8)16-11/h4-6,16H,15H2,1-3H3 |
Clé InChI |
IKWPWQGHVUKYGD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















